p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride
Description
Chemical Structure: The compound is an ester derivative of p-aminobenzoic acid (PABA), featuring a 5-(diethylamino)-2-pentyl chain esterified to the carboxylic acid group of PABA, with a hydrochloride salt formation at the tertiary amine. Its molecular formula is C₁₆H₂₅ClN₂O₂, and it belongs to a class of amino ester local anesthetics or bioactive esters.
Properties
CAS No. |
78329-78-9 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-aminobenzoyl)oxypentyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)12-6-7-13(3)20-16(19)14-8-10-15(17)11-9-14;/h8-11,13H,4-7,12,17H2,1-3H3;1H |
InChI Key |
PFTWLDBHMWDKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of p-aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride can be logically divided into two main stages:
Synthesis of p-Aminobenzoic Acid (PABA)
The base molecule p-aminobenzoic acid (PABA) is the precursor for esterification. Several industrially relevant methods exist for PABA synthesis, which are crucial due to their impact on the overall preparation process.
Conventional Nitration-Oxidation-Reduction Route
- Process:
- Toluene is nitrated to produce a mixture of ortho- and para-nitrotoluene isomers.
- Para-nitrotoluene is separated and oxidized to p-nitrobenzoic acid.
- The nitro group is then reduced to an amino group using hydrogenation catalysts such as a mixture of hydrochloric acid and tin, platinum, or Raney nickel.
- Drawbacks:
- Formation of unwanted ortho-isomers increases separation costs.
- Use of expensive oxidants (hydrogen peroxide, magnesium oxide) and reducing agents (platinum, iron catalysts) increases manufacturing costs.
- Yield and Purity: Variable, with significant purification steps required.
Novel Method Using Methyl-4-Formylbenzoate
- Starting Material: Methyl-4-formylbenzoate, a major by-product in dimethylterephthalate synthesis.
- Steps:
- Chlorination: Methyl-4-formylbenzoate is melted (50–70°C) and chlorinated with 1–3 molar equivalents of chlorine gas to form methyl-4-chloroformylbenzoate. Reaction time is about 10 hours with ~90% yield.
- Amidation: The chlorinated intermediate is reacted with aqueous ammonia at 5–20°C to form methyl-4-carbamoylbenzoate with 98% yield and 95% purity.
- Hofmann Rearrangement: The carbamoyl compound undergoes Hofmann reaction in alkaline aqueous solution with sodium hypochlorite (NaOCl) at 0°C to 50°C, yielding p-aminobenzoic acid with about 95% yield.
- Advantages:
- Uses inexpensive by-products, reducing raw material costs.
- Avoids the use of protecting groups and complex purification steps.
- High yields and purity achievable.
- Purification: Extraction with 5–10% HCl aqueous solution, neutralization to pH ~4 precipitates PABA for filtration.
- Reaction Scheme Summary:
Esterification to p-Aminobenzoic Acid, 5-(Diethylamino)-2-Pentyl Ester
The esterification step involves coupling p-aminobenzoic acid with 5-(diethylamino)-2-pentanol or its derivatives to form the corresponding ester.
Typical Esterification Procedure
- Reagents:
- p-Aminobenzoic acid (PABA)
- 5-(Diethylamino)-2-pentanol (or activated derivative like 5-(diethylamino)-2-pentyl chloride or bromide)
- Coupling agents (e.g., DCC - dicyclohexylcarbodiimide, or acid chlorides)
- Catalysts or bases (e.g., pyridine)
- Process:
- Activation of the carboxyl group of PABA (e.g., via acid chloride formation).
- Nucleophilic attack by the hydroxyl group of the 5-(diethylamino)-2-pentanol.
- Reaction under anhydrous conditions, typically at room temperature or mild heating, to form the ester bond.
- Purification:
- Crystallization or chromatography to isolate the ester.
- Conversion to hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
- Yields: Generally high (70–90%) depending on reaction conditions and purity of starting materials.
Considerations
- The diethylamino group in the pentyl chain may require protection or careful control of reaction conditions to avoid side reactions.
- Hydrochloride salt formation improves compound stability and solubility for pharmaceutical applications.
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The novel PABA synthesis method using methyl-4-formylbenzoate as a starting material is industrially advantageous due to cost reduction and simplified purification.
- The esterification step is well-established in pharmaceutical chemistry, enabling the production of stable hydrochloride salts suitable for drug formulations.
- The combination of these methods ensures high purity and yield of this compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-aminobenzoyl)oxypentyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally similar esters of diethylamino-substituted carboxylic acids:
Key Observations:
- Chain Length and Lipophilicity : The target compound’s 2-pentyl chain (5 carbons) is longer than procaine’s ethyl chain (2 carbons), likely increasing lipid solubility and prolonging tissue residence time. This may enhance duration of action compared to procaine .
- Substituent Effects: The para-amino group in the target compound and procaine contrasts with the methyl group in the p-toluic acid derivative and the nitro group in 4-nitrobenzoic acid analogs . Electron-donating groups (e.g., -NH₂) enhance solubility and metabolic stability, whereas electron-withdrawing groups (e.g., -NO₂) may alter reactivity.
- Hydrochloride Salts : All listed compounds form hydrochloride salts, improving aqueous solubility. For example, procaine HCl is highly water-soluble (50 mg/mL) , a property critical for injectable formulations.
Pharmacological and Functional Comparisons
Procaine Hydrochloride
- Mechanism : Blocks voltage-gated sodium channels, inhibiting neuronal signal transmission.
- Applications: Widely used in dentistry and minor surgeries. Short duration (30–60 minutes) due to rapid ester hydrolysis by plasma cholinesterases .
- Limitations : Short action time and allergenicity in some patients.
Target Compound
- Hypothesized Advantages : The longer pentyl chain may slow ester hydrolysis, extending duration. Increased lipophilicity could enhance diffusion through lipid membranes.
- Potential Drawbacks: Higher molecular weight (312.84 g/mol vs. procaine’s 272.77 g/mol) might reduce diffusion rates in aqueous tissues.
Adiphenine Hydrochloride
- Mechanism : Anticholinergic activity via muscarinic receptor antagonism.
- Applications : Treats gastrointestinal spasms. Demonstrates how ester chain modifications (e.g., diphenylacetic acid backbone) shift functionality from anesthesia to antispasmodic effects .
Metcaraphen Hydrochloride
- Structure-Activity : Incorporation of a cyclopentane ring and 3,4-dimethylphenyl group highlights how bulky substituents can enhance receptor specificity (e.g., anticholinergic vs. anesthetic effects) .
Biological Activity
p-Aminobenzoic acid (PABA) derivatives have garnered attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and anti-cholinesterase properties. Among these derivatives, p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride has shown potential in various pharmacological applications. This article delves into its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₃₃ClN₂O₂
- Molecular Weight : 348.94 g/mol
1. Antimicrobial Activity
Research indicates that PABA derivatives exhibit significant antimicrobial properties. A study highlighted that modifications to the PABA structure enhance its efficacy against various bacterial strains. For instance, derivatives with specific substituents demonstrated improved activity against Staphylococcus aureus and Escherichia coli compared to the parent compound .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PABA Derivative A | S. aureus | 32 µg/mL |
| PABA Derivative B | E. coli | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of PABA derivatives has been extensively studied. In vitro assays showed that certain compounds derived from PABA significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC₅₀ value of 3.0 µM against A549 cells .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| PABA Derivative C | MCF-7 | 22.54 |
| PABA Derivative D | A549 | 3.0 |
3. Anti-Cholinesterase Activity
PABA derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A derivative of PABA showed competitive inhibition with an IC₅₀ value of 7.49 µM, comparable to standard drugs like donepezil .
Study on Anticancer Effects
In a recent study, a series of PABA derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that modifications to the amino group significantly enhanced cytotoxicity. The most effective compound demonstrated a substantial reduction in cell viability across all tested lines .
Study on Anti-Cholinesterase Activity
Another study focused on the structure-activity relationship (SAR) of PABA derivatives concerning AChE inhibition. The findings suggested that specific functional groups on the aromatic ring increased binding affinity and inhibitory potency against AChE .
Q & A
Q. What is the recommended synthetic route for p-Aminobenzoic acid, 5-(diethylamino)-2-pentyl ester, hydrochloride?
The synthesis involves a two-step process: (1) esterification of 4-aminobenzoic acid with 5-(diethylamino)-2-pentanol using a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions, and (2) subsequent hydrochloride salt formation via reaction with HCl gas in a non-polar solvent. Purification is achieved through recrystallization from ethanol-diethyl ether mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm ester linkage and diethylamino group positioning (e.g., δ ~3.4–3.6 ppm for N-CH2 protons) .
- HPLC with UV detection (λ = 280 nm): For purity assessment, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) .
- Titrimetry : Non-aqueous titration with perchloric acid to quantify hydrochloride content .
Q. How should researchers handle and store this compound to ensure stability?
Store in well-closed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to humidity, as hydrolysis of the ester group can occur. Stability studies recommend monitoring via HPLC every 3 months under accelerated conditions (40°C/75% RH) .
Q. What solvents are optimal for solubility during in vitro assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMFA) or ethanol:water mixtures (1:1 v/v). For biological assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) .
Advanced Research Questions
Q. How can researchers design experiments to assess degradation pathways under physiological conditions?
Use LC-MS/MS to identify degradation products:
- Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Monitor hydrolysis products (e.g., free 4-aminobenzoic acid) and oxidative byproducts (e.g., N-oxide derivatives) using high-resolution mass spectrometry .
Q. What strategies resolve contradictions in reported pharmacological activity across studies?
- Assay standardization : Validate receptor-binding assays using positive controls (e.g., procaine for local anesthetic activity) .
- Batch variability analysis : Compare purity (via HPLC) and crystallinity (PXRD) across synthesized batches to correlate structural consistency with activity .
Q. How to optimize experimental protocols for studying its anticholinergic effects?
- In vitro : Use isolated guinea pig ileum to measure inhibition of acetylcholine-induced contractions, referencing EC50 values against atropine .
- In silico : Perform molecular docking with muscarinic receptors (e.g., M3 subtype) using software like AutoDock Vina, focusing on ester group interactions .
Q. What methodologies address discrepancies in solubility data across literature sources?
- Equilibrium solubility studies : Shake-flask method with HPLC quantification under controlled pH (1–7.4) and temperature (25°C vs. 37°C) .
- Co-solvency approach : Use phase diagrams to identify optimal ethanol:water ratios for enhancing solubility without precipitation .
Q. How to evaluate the impact of hydrochloride salt formation on bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
